molecular formula C21H18ClNO5 B2693148 propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate CAS No. 1226454-41-6

propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Cat. No.: B2693148
CAS No.: 1226454-41-6
M. Wt: 399.83
InChI Key: WVYUSAFWLXASDV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a synthetic small molecule based on the 1,2-dihydroisoquinolone scaffold, a structure of high interest in medicinal chemistry for its potential to modulate various biological targets. This compound is specifically designed for research purposes to investigate protein kinase inhibition pathways. Its molecular architecture, featuring the 1,2-dihydroisoquinoline core coupled with a 3-chlorophenyl group and a propan-2-yl ester side chain, is engineered to mimic ATP and compete for the ATP-binding site in a range of kinase targets, potentially leading to the disruption of signal transduction cascades critical in disease states. Researchers may employ this compound as a chemical tool or a key intermediate in lead optimization campaigns, particularly in the development of targeted therapies for oncology and inflammatory diseases. Its properties also make it a valuable candidate for studying structure-activity relationships (SAR) to further elucidate the binding requirements for potency and selectivity within kinase families. This product is intended for laboratory research and is strictly labeled For Research Use Only.

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYUSAFWLXASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the isoquinoline derivative with propan-2-yl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules from literature (Table 1):

Compound Name Core Structure Key Substituents Functional Groups Reference
Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate (Target) 1,2-Dihydroisoquinoline 3-Chlorophenyl, isopropyl ester Ketone, ester, chloro N/A
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxo-propan-2-yl]benzamide Benzamide Cyanomethoxy, hydroxypropan-2-yl Amide, nitrile
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-piperazine 3-Chlorophenyl urea, ethyl ester Urea, thiazole, ester
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 3-Chlorophenyl, trifluoromethoxy Amide, trifluoromethoxy
Methyl 2-(4-fluorophenyl)-2-(2-piperidinyl)acetate Piperidine 4-Fluorophenyl, methyl ester Ester, piperidine

Key Observations:

Core Structure Diversity: The target’s dihydroisoquinoline core provides rigidity and planar aromaticity, contrasting with thiazole (), benzothiazole (), or piperidine () backbones. This rigidity may enhance binding selectivity in biological targets compared to flexible analogs . The 3-chlorophenyl group is a common feature in and , suggesting shared electronic properties (e.g., electron-withdrawing effects) that could influence π-π stacking or hydrophobic interactions.

Functional Group Impact: Ester vs. Chloro vs. Fluoro Substituents: The 3-chlorophenyl group in the target offers greater steric bulk and lipophilicity than 4-fluorophenyl (), which may alter binding kinetics in receptor-ligand interactions .

Synthetic Considerations :

  • Yields for ester-linked compounds (e.g., : 89–93%) exceed those for benzothiazole-derived amides (: 48%), likely due to milder reaction conditions for esterification versus amide coupling under microwave irradiation .

Physicochemical and Computational Data

  • Molecular Weight (MW) : The target’s MW (~435 g/mol) is comparable to ’s analogs (MW 514–548 g/mol) but higher than piperidine-based esters (: ~265 g/mol) .
  • Electrostatic Potential (ESP): Density-functional theory (DFT) analysis (–2) predicts strong electron-deficient regions near the 3-chlorophenyl group, distinguishing it from electron-rich substituents like methoxy or cyanomethoxy in .

Research Findings and Implications

  • Metabolic Stability : The isopropyl ester in the target may undergo faster hydrolysis than ethyl esters (), necessitating prodrug strategies for sustained activity .
  • Binding Affinity: Computational docking (using tools like AutoDock) could compare the target’s dihydroisoquinoline core against benzothiazole or piperidine analogs, with Multiwfn () analyzing charge distribution for interaction mapping .

Biological Activity

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18ClNO4\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_4

This structure includes a dihydroisoquinoline core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Notably, compounds with similar structures have been shown to exhibit:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibitors of PARP have therapeutic implications in cancer treatment, particularly for tumors with BRCA mutations .
  • Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar effects against pathogenic bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and potential analogs:

Compound NameTargetActivityIC50 (µM)Reference
Compound 3lPARP1Inhibition0.156
Compound 8gMCF-7 Cell LineAnti-proliferative1.2 ± 0.2
N'-arylidene derivativesAnti-HIV-1Moderate activity>100

Case Studies

Case Study 1: Inhibition of PARP
A study investigated a series of 3,4-dihydroisoquinoline derivatives for their inhibitory effects on PARP enzymes. Among these, compound 3l showed notable inhibition at an IC50 value of 156 nM, indicating strong potential for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Efficacy
Research on quinolone derivatives has highlighted their antibacterial properties. For example, certain compounds exhibited moderate antibacterial activity against various strains, suggesting that propan-2-yl derivatives may also contribute to this field .

Q & A

Q. What are the established synthetic routes for propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Preparation of the 1-oxo-1,2-dihydroisoquinoline core via cyclization of substituted benzamide derivatives under acidic conditions.
  • Step 2: Functionalization at the 4-position via coupling reactions (e.g., using EDC●HCl and DMAP as catalysts) to introduce the acetoxy group .
  • Step 3: Esterification with propan-2-yl alcohol under anhydrous conditions.

Optimization Strategies:

  • Solvent Selection: Dichloromethane (DCM) is preferred for coupling steps due to its inertness and solubility properties .
  • Temperature Control: Reactions are often conducted at 0–25°C to minimize side-product formation.
  • Catalytic Efficiency: DMAP enhances nucleophilicity in esterification, improving yields up to 92% .

Q. Table 1: Key Reaction Parameters

StepReagents/CatalystsSolventTemperatureYield
1H₂SO₄, benzamide derivativesTolueneReflux60–70%
2EDC●HCl, DMAPDCM0–5°C85–92%
3Propan-2-yl alcohol, DCCTHFRT75–80%

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy: Essential for confirming the ester linkage, aromatic substitution patterns, and the 3-chlorophenyl group. For example:
    • The propan-2-yl group shows a characteristic doublet at ~1.2–1.4 ppm (CH₃) and a septet at ~5.0 ppm (CH) in ¹H NMR .
    • Carbonyl signals (e.g., 1-oxo isoquinoline) appear at 165–175 ppm in ¹³C NMR.
  • HRMS (ESI): Validates molecular weight (e.g., m/z calculated for C₂₃H₂₁ClNO₅: 450.1084) .
  • IR Spectroscopy: Confirms ester C=O stretches (~1740 cm⁻¹) and amide/ketone bands (~1680 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors.
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
    • Skin Contact: Wash immediately with soap and water; seek medical attention for irritation .

Advanced Research Questions

Q. How can computational methods improve the design and optimization of its synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energy barriers. For example, density functional theory (DFT) can model coupling reactions at the 4-position of isoquinoline .
  • Reaction Path Search Algorithms: Narrow optimal conditions (e.g., solvent polarity, temperature) by simulating kinetic and thermodynamic outcomes .
  • Machine Learning (ML): Train models on existing reaction datasets to predict yields and side products, reducing trial-and-error experimentation .

Q. How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-predicted chemical shifts to resolve ambiguities (e.g., distinguishing between regioisomers) .
  • Dynamic NMR (DNMR): Use variable-temperature studies to detect conformational exchange in flexible groups (e.g., propan-2-yl rotation) .
  • Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns in crowded aromatic regions.

Q. How do structural modifications at the 3-chlorophenyl or ester positions affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • 3-Chlorophenyl Substitution: Replace with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to hydrophobic enzyme pockets .
    • Ester Group Variation: Substitute propan-2-yl with bulkier esters (e.g., tert-butyl) to improve metabolic stability .
  • Biological Assays:
    • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays.
    • Cellular Uptake: Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK-293) .

Q. Table 2: Example SAR Modifications

ModificationBiological ImpactAssay Type
3-CF₃ instead of 3-ClIncreased lipophilicity; 20% higher IC₅₀ against kinase XFluorescence polarization
tert-Butyl ester50% longer half-life in plasmaLC-MS pharmacokinetics

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